3-Chloro-4-(1,3-thiazol-2-yloxy)aniline
Overview
Description
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline: is a chemical compound that features a chloro-substituted aniline ring bonded to a thiazole moiety through an oxygen atom. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological and chemical properties. Thiazole derivatives have been extensively studied due to their applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like this one, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets and cause changes that result in their biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For example, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, a compound that originates from cell membrane phospholipids .
Pharmacokinetics
A related compound, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), has been found to have high intestinal absorption (hia) of >95% .
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline typically involves the reaction of 3-chloroaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 3-chloroaniline reacts with 2-chlorothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: Thiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as improved stability or reactivity .
Comparison with Similar Compounds
3-Chloroaniline: A simpler structure lacking the thiazole moiety, used in the synthesis of dyes and pharmaceuticals.
4-(1,3-Thiazol-2-yloxy)aniline: Similar structure but without the chloro substitution, also used in various chemical syntheses.
2-Chlorothiazole: A thiazole derivative with a chloro substitution, used as an intermediate in organic synthesis.
Uniqueness: 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline is unique due to the combination of the chloro-substituted aniline and the thiazole moiety. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity compared to simpler analogs .
Properties
IUPAC Name |
3-chloro-4-(1,3-thiazol-2-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-7-5-6(11)1-2-8(7)13-9-12-3-4-14-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJZLFXZSAWBBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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